molecular formula C15H16ClNO B2930574 (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride CAS No. 117556-55-5

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Cat. No.: B2930574
CAS No.: 117556-55-5
M. Wt: 261.75
InChI Key: MVDSLDXOMOAWTC-PBCQUBLHSA-N
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Description

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine hydrochloride is a chiral benzopyran derivative characterized by a fused bicyclic chromen (benzopyran) core substituted with a phenyl group at position 2 and an amine group at position 4. Its stereochemistry (2S,4R) is critical for molecular interactions, particularly in pharmacological contexts.

Properties

IUPAC Name

(2S,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-9,13,15H,10,16H2;1H/t13-,15+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDSLDXOMOAWTC-PBCQUBLHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@@H]1C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylchroman-4-one.

    Reduction: The carbonyl group of 2-phenylchroman-4-one is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through a reductive amination process, using reagents like sodium cyanoborohydride and an appropriate amine source.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the reduction and amination steps, and large-scale chromatography for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: The chroman ring can be further reduced under strong reducing conditions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Fully reduced chroman derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

Biologically, this compound is studied for its interaction with neurotransmitter receptors. It has shown potential as a ligand for certain G-protein coupled receptors, influencing neurological pathways.

Medicine

In medicine, this compound is investigated for its neuroprotective properties. It is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Industry

Industrially, the compound is used in the development of pharmaceuticals. Its hydrochloride salt form is particularly valuable for creating stable and soluble drug formulations.

Mechanism of Action

The mechanism of action of (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in the brain. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating signal transduction pathways. This modulation can lead to neuroprotective effects, reducing neuronal damage and promoting cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine hydrochloride (Target) C₁₅H₁₆ClNO 267.75* 2-phenyl, 4-amine, chromen core Potential CNS activity (inferred from PAT analogs)
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride () C₁₁H₁₆ClNO 217.70 6-ethyl, 4-amine, chromen core Enhanced lipophilicity due to ethyl group
3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride () C₁₃H₁₈ClNO 239.74 Spirocyclic cyclopentane-chromene fusion Altered steric hindrance for receptor binding
3,4-Dihydro-1H-S,S-Di-oxo-isothiochromen-4-amine hydrochloride () C₉H₁₂ClNO₂S 233.72 Sulfur-containing isothiochromen, 4-amine Increased polarity due to sulfone group
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride () C₁₄H₂₂ClNO₃ 287.78 Tetrahydro-2H-pyran, 3,4-dimethoxyphenyl, 4-amine Electron-rich aromatic system

*Calculated based on chromen core (C₉H₈O) + substituents.

Key Observations:
  • Stereochemistry : The (2S,4R) configuration may confer selectivity for biological targets, analogous to PAT derivatives () .
  • Solubility : The sulfone group in ’s compound increases polarity, whereas the spiro structure () reduces aqueous solubility .

Pharmacological Activity

  • Target Compound : Benzopyran derivatives are frequently investigated for CNS applications. The phenyl group may enhance serotonin receptor affinity, similar to PAT analogs () .
  • Ethyl-Substituted Analog () : The ethyl group likely improves blood-brain barrier penetration due to higher lipophilicity .

Biological Activity

(2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article synthesizes current research findings, case studies, and experimental data concerning the compound's biological effects.

Chemical Structure and Properties

The compound is characterized by its chromene structure, which is a bicyclic compound that includes a benzene ring fused to a pyran ring. Its molecular formula is C15H15ClNC_{15}H_{15}ClN with a molecular weight of approximately 260.74 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmacological studies.

1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of DPP-IV. DPP-IV is an enzyme that plays a vital role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion.

  • Case Study : A study demonstrated that an oral dose of 3 mg/kg of this compound resulted in over 80% inhibition of DPP-IV activity within 24 hours. This level of inhibition is comparable to that achieved by established DPP-IV inhibitors like omarigliptin .

2. Antidiabetic Effects

In addition to its DPP-IV inhibitory activity, this compound has shown promising results in improving glucose tolerance in animal models. The efficacy observed suggests potential for development as a therapeutic agent for type 2 diabetes mellitus.

Parameter This compound Omarigliptin
DPP-IV Inhibition (%)>80% at 3 mg/kg>80% at similar doses
Improvement in Glucose ToleranceComparable to control groupsEstablished effect

3. Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies. The compound exhibited favorable absorption and distribution characteristics, indicating its potential for oral administration.

The mechanism through which (2S,4R)-2-Phenyl-3,4-dihydro-2H-chromen-4-amine exerts its effects involves inhibition of the DPP-IV enzyme, leading to increased levels of active incretin hormones such as GLP-1 (glucagon-like peptide-1). This results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells.

Research Findings

Recent studies have focused on the design and synthesis of various derivatives of this compound to enhance its potency and selectivity as a DPP-IV inhibitor. For instance:

  • Molecular Design : Advanced molecular docking techniques have been employed to optimize the structure for better binding affinity to the DPP-IV enzyme .
  • Potency Enhancement : Some derivatives have shown IC50 values as low as 2.0 nM against DPP-IV, significantly improving upon earlier compounds .

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